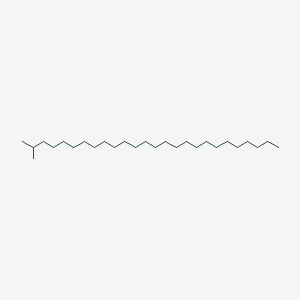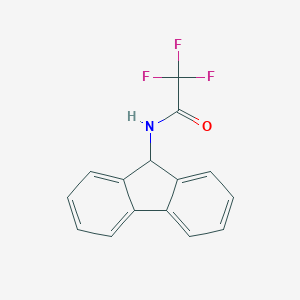
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-Fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-Cl, is a commonly used reagent in organic chemistry for the protection of amino acids during peptide synthesis. Fmoc-Cl is a white crystalline compound that is soluble in organic solvents such as dichloromethane and dimethylformamide.
Mécanisme D'action
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide reacts with the amino group of an amino acid to form an amide bond, protecting the amino group from further reactions. This allows for the selective synthesis of peptides, as only the unprotected amino groups will react with other reagents.
Effets Biochimiques Et Physiologiques
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide has no known biochemical or physiological effects, as it is used solely as a reagent in organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis is its ability to selectively protect amino groups, allowing for the synthesis of complex peptides with high yields. However, n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is a toxic and irritant compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents used in peptide synthesis.
Orientations Futures
Future research in the field of peptide synthesis may focus on the development of more efficient and cost-effective methods for protecting amino groups. Additionally, there may be potential applications for n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in other areas of organic chemistry, such as the synthesis of new materials and polymers.
Méthodes De Synthèse
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized through a reaction between 9-fluorenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of N-(9H-fluoren-9-yl)trifluoroacetamide, which is then treated with thionyl chloride to yield n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide.
Applications De Recherche Scientifique
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is widely used in the field of peptide synthesis, as it allows for the selective protection of amino groups in peptides. This reagent is used to create peptide bonds between amino acids, which are the building blocks of proteins. n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is also used in the synthesis of other bioactive compounds, such as nucleosides and carbohydrates.
Propriétés
Numéro CAS |
1493-54-5 |
|---|---|
Nom du produit |
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide |
Formule moléculaire |
C15H10F3NO |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
N-(9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)14(20)19-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,19,20) |
Clé InChI |
AGVIFRIDPJTZJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



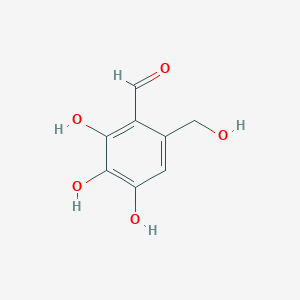
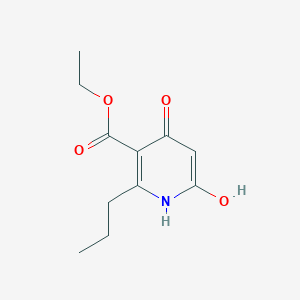
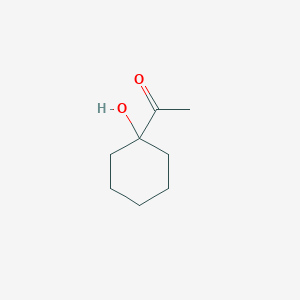
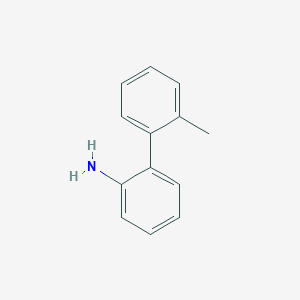
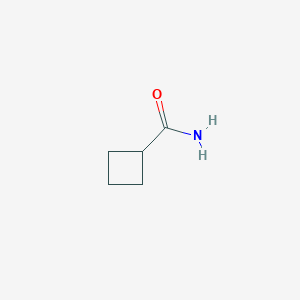
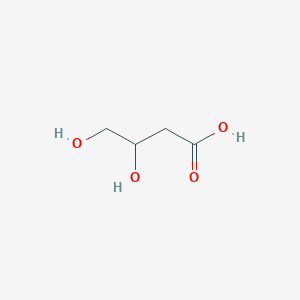
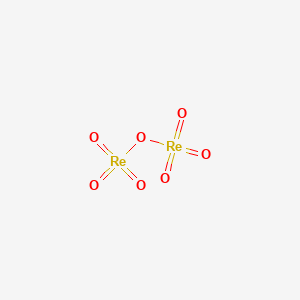
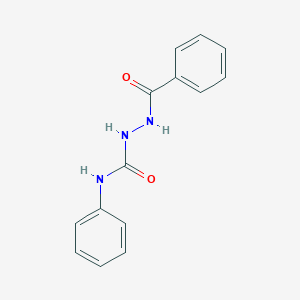
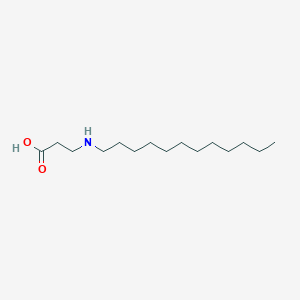

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
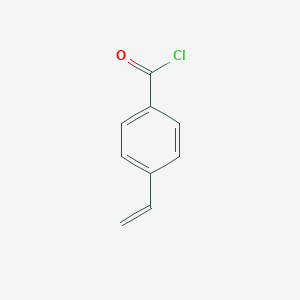
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
